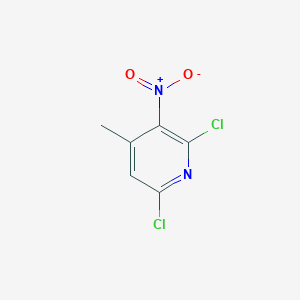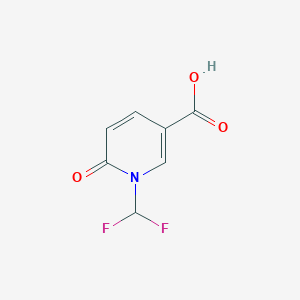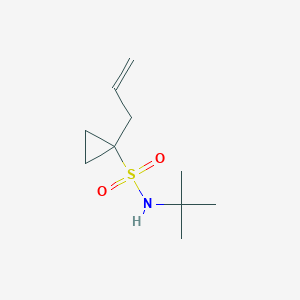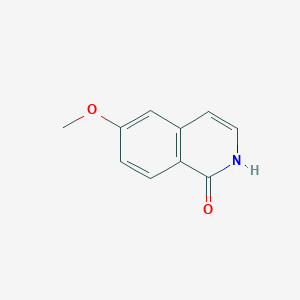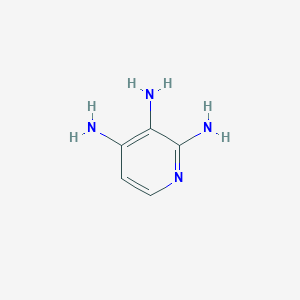
Pyridine-2,3,4-triamine
概要
説明
Pyridine-2,3,4-triamine derivatives are a class of compounds that have garnered significant interest due to their unique chemical properties and potential applications. These compounds are characterized by the presence of three amino groups attached to a pyridine ring, which significantly enhances their nucleophilicity and reactivity towards electrophiles .
Synthesis Analysis
The synthesis of pyridine-2,3,4-triamine derivatives can be achieved through various methods. One approach involves the combination of nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction, leading to the formation of novel pyridine-containing triamine monomers . Another method includes a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under specific conditions . Additionally, metal-free synthesis strategies have been developed, such as the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of triazolo-pyridine skeletons .
Molecular Structure Analysis
The molecular structure of pyridine-2,3,4-triamine derivatives is characterized by the presence of pyridine moieties, which can be further modified to introduce various functional groups. Nuclear Magnetic Resonance Spectroscopy (1H-NMR) is commonly used for chemical structural characterization, revealing the presence of various forms of the triamine and branched structure units . X-ray crystallography has been employed to determine the structures of complexes formed with these triamines, providing insights into their coordination behavior and stereochemistry .
Chemical Reactions Analysis
Pyridine-2,3,4-triamine derivatives exhibit a range of chemical reactivities, including the ability to form complexes with metal ions such as Fe(II), Ni(II), and Zn(II). These complexes can self-assemble into higher-order structures like helicates and mesocates, depending on the nature of the spacer used in the synthesis . The triamines also show stereoselectivity in their reactions with metal complexes, forming very stable Cu2+ complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-2,3,4-triamine derivatives are influenced by their molecular structure. Many of these compounds are soluble in polar aprotic solvents and exhibit excellent thermal stability, with decomposition temperatures ranging significantly, indicating their potential for use in high-temperature applications . The introduction of substituents such as phthalimide groups can further enhance these properties, leading to materials with desirable characteristics for various industrial applications .
科学的研究の応用
-
Pharmaceuticals
- Pyridine derivatives have shown therapeutic interest and have been approved for use as therapeutics . They possess different biological activities such as antifungal, antibacterial, antioxidant, anti-glycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .
- The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered . The biological activity and the synthetic route reported for each compound are presented .
- The results indicated that these compounds have potential therapeutic applications .
-
Material Science
- Pyridine-containing triamine monomer, 2,6-bis (4-aminophenyl)-4- (4-aminophenoxy)pyridine (BAAP), has been used in the synthesis of soluble and thermally stable polyimides .
- The method involves combining the nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction .
- The resulting polyimides were found to be soluble in polar aprotic solvents and exhibited excellent thermal stability .
-
Antiplasmodial Research
- Pyridine derivatives have been shown to be potent inhibitors of the plasmodial enzyme Pf GSK-3 .
- The method of application involves the use of antiplasmodial ketones related in structure to the carboxylic acid amides .
- The results indicated that these compounds have potential in the treatment of malaria .
-
Polymer Science
- A novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), has been used in the synthesis of soluble and thermally stable polyimides .
- The method involves combining the nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction .
- The resulting polyimides were found to be soluble in polar aprotic solvents and exhibited excellent thermal stability .
-
Anti-Inflammatory Research
- Pyrimidines, which are structurally related to pyridines, have shown anti-inflammatory effects .
- The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antiplasmodial Research
-
Pharmaceuticals
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
- The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered .
- The results indicated that these compounds have potential therapeutic applications .
-
Material Science
- A novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), has been used in the synthesis of soluble and thermally stable polyimides .
- The method involves combining the nucleophilic aromatic substitution with modified Chichibabin reaction and hydrazine hydrate reduction .
- The resulting polyimides were found to be soluble in polar aprotic solvents and exhibited excellent thermal stability .
-
Antiplasmodial Research
Safety And Hazards
The safety data sheet for Pyridine-2,3,4-triamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
Pyridine derivatives like Pyridine-2,3,4-triamine have significant potential in the field of medicinal chemistry research. They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .
特性
IUPAC Name |
pyridine-2,3,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXBXAJWVZTKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622735 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3,4-triamine | |
CAS RN |
52559-11-2 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)
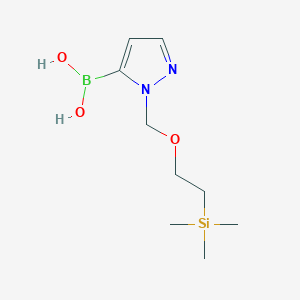
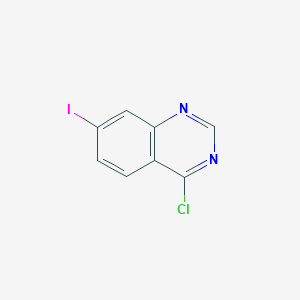
![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)
